molecular formula C22H27ClN6O2 B2692611 N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride CAS No. 1179400-01-1

N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

Cat. No. B2692611
CAS RN: 1179400-01-1
M. Wt: 442.95
InChI Key: HEMJGWOFHFUXCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions of the reaction .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include studying the compound’s reactivity, stability, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Antimicrobial Activities

  • N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride and its derivatives have been investigated for antimicrobial activities. Studies have shown that some derivatives possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Larvicidal Activity

  • Research on derivatives of this compound, specifically pyrimidine-linked morpholinophenyl derivatives, has revealed significant larvicidal activity against larvae in various stages. This activity was particularly notable in compounds with certain electron-withdrawing groups (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Water Solubility and Clinical Administration

  • A derivative of this compound has been developed with high water solubility and effectiveness in pre-clinical tests for conditions like emesis and depression. This derivative, specifically a neurokinin-1 receptor antagonist, is suitable for both intravenous and oral administration (Harrison et al., 2001).

Dealkylation Reactions and Substitution on Cyclocarbathiazines

  • This compound has been used in studies of dealkylation reactions with trialkylamines. These reactions have been shown to facilitate the regiospecific substitution of the dialkylamino group on the carbon atoms of the heterocycle, with significant implications in inorganic chemistry (Ramakrishna, Elias, & Vij, 1999).

Pesticide Adsorption

  • Studies have also explored the use of lignocellulosic substrates for the adsorption of pesticides, including derivatives of this compound. This research is significant for environmental science, especially concerning the removal of pesticides from wastewaters (Boudesocque, Guillon, Aplincourt, Martel, & Noël, 2008).

Rainfall Herbicide and Nitrate Distribution

  • The compound and its derivatives have been detected in rainfall studies, contributing to the understanding of agricultural impacts on the environment. These findings are vital in agricultural and environmental research (Hatfield, Wesley, Prueger, & Pfeiffer, 1996).

Antimicrobial Activity of Mannich Base Derivatives

  • Mannich base derivatives of this compound have been synthesized and shown to possess good antimicrobial activity against various microorganisms. This has implications in the development of new antimicrobial agents (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

Synthesis in β-lactam Antibiotics Production

  • The compound has been used in the synthesis of intermediates for β-lactam antibiotics, showcasing its importance in pharmaceutical chemistry (Cainelli, Galletti, & Giacomini, 1998).

Organic Electronics

  • Triazine derivatives, including those related to the compound , have been used in organic light-emitting diodes (OLEDs), indicating their importance in the field of organic electronics and material science (Matsushima et al., 2010).

properties

IUPAC Name

4-N-(4-ethylphenyl)-2-N-(2-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N6O2.ClH/c1-3-16-8-10-17(11-9-16)23-20-25-21(24-18-6-4-5-7-19(18)29-2)27-22(26-20)28-12-14-30-15-13-28;/h4-11H,3,12-15H2,1-2H3,(H2,23,24,25,26,27);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJGWOFHFUXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC=C4OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-(4-ethylphenyl)-N4-(2-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine hydrochloride

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